Cas no 1805165-23-4 (Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate)

Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromomethyl group and trifluoromethoxy/trifluoromethyl substituents—enhance reactivity for further functionalization, making it valuable for constructing complex heterocyclic frameworks. The electron-withdrawing trifluoromethyl and trifluoromethoxy groups improve metabolic stability in derived compounds, while the bromomethyl moiety facilitates nucleophilic substitution or cross-coupling reactions. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its ability to introduce lipophilic and sterically demanding motifs. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate structure
1805165-23-4 structure
商品名:Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate
CAS番号:1805165-23-4
MF:C10H6BrF6NO3
メガワット:382.053963184357
CID:4843612

Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate
    • インチ: 1S/C10H6BrF6NO3/c1-20-8(19)6-7(21-10(15,16)17)4(2-11)5(3-18-6)9(12,13)14/h3H,2H2,1H3
    • InChIKey: CQJSJGSMIZXBNS-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=C(C(C(=O)OC)=NC=C1C(F)(F)F)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 375
  • トポロジー分子極性表面積: 48.4
  • 疎水性パラメータ計算基準値(XlogP): 3.7

Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029081696-1g
Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate
1805165-23-4 97%
1g
$1,564.50 2022-04-01

Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate 関連文献

Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylateに関する追加情報

Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate: A Comprehensive Overview

Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate, identified by the CAS number 1805165-23-4, is a complex organic compound with significant applications in various fields of chemistry. This compound is characterized by its pyridine ring structure, which serves as the central framework for several functional groups. The presence of a methyl ester group at the 2-position, a bromomethyl group at the 4-position, a trifluoromethoxy group at the 3-position, and a trifluoromethyl group at the 5-position makes this molecule highly versatile and intriguing for researchers.

The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, electrophilic substitutions, and esterifications. Recent advancements in synthetic methodologies have enabled chemists to optimize the production process, reducing costs and improving yields. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the pyridine ring system while maintaining high purity levels. This approach not only enhances efficiency but also aligns with green chemistry principles by minimizing waste and energy consumption.

The structural complexity of Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate endows it with unique chemical properties. The trifluoromethoxy and trifluoromethyl groups are known for their electron-withdrawing effects, which stabilize the pyridine ring and enhance reactivity in certain reactions. These groups also contribute to the compound's high thermal stability, making it suitable for applications in high-temperature environments. Additionally, the bromomethyl group introduces nucleophilic reactivity, enabling further functionalization through substitution or addition reactions.

Recent studies have explored the potential of this compound in drug discovery and development. Its ability to act as a building block for more complex molecules has been leveraged in medicinal chemistry to design novel bioactive agents. For example, researchers have utilized this compound as an intermediate in the synthesis of kinase inhibitors, which hold promise for treating various cancers. The methyl ester group can be readily converted into other functional groups, such as hydroxamic acids or amides, further expanding its utility in drug design.

In materials science, Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate has shown potential as a precursor for advanced materials like polymers and coordination complexes. The bromomethyl group facilitates cross-coupling reactions, which are essential for constructing robust polymer networks with tailored properties. Furthermore, its fluorinated substituents contribute to improved mechanical strength and chemical resistance, making it an attractive candidate for high-performance materials.

The environmental impact of this compound has also been a topic of recent research. Studies have investigated its biodegradation pathways under various conditions, revealing that it undergoes rapid hydrolysis in aqueous environments. This finding is crucial for assessing its environmental fate and ensuring sustainable practices during its production and use. Additionally, efforts are being made to develop recycling strategies that minimize waste generation and promote circular economy principles.

In conclusion, Methyl 4-(bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 1805165-23-4) is a multifaceted compound with wide-ranging applications across chemistry disciplines. Its unique structure enables diverse chemical transformations, making it an invaluable tool for researchers in drug discovery, materials science, and environmental chemistry. As advancements in synthetic methods and application development continue to unfold, this compound is poised to play an increasingly significant role in shaping future innovations.

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